REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5]([CH:12]1[CH2:17][CH2:16][C:15](=[O:18])[NH:14][C:13]1=[O:19])[C:6]2=[O:11].[Cl:20][CH2:21][C:22](Cl)=[O:23]>C1COCC1.ClCC(Cl)=O>[O:19]=[C:13]1[CH:12]([N:5]2[CH2:4][C:3]3[C:7](=[CH:8][CH:9]=[CH:10][C:2]=3[NH:1][C:22](=[O:23])[CH2:21][Cl:20])[C:6]2=[O:11])[CH2:17][CH2:16][C:15](=[O:18])[NH:14]1
|
Name
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|
Quantity
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3.89 g
|
Type
|
reactant
|
Smiles
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NC1=C2CN(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
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ClCC(=O)Cl
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
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ClCC(=O)Cl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 45 minutes
|
Duration
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45 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(CCC1N1C(C2=CC=CC(=C2C1)NC(CCl)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.64 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |